molecular formula C12H16O2S B8749242 Ethyl 2-(4-(ethylthio)phenyl)acetate CAS No. 745052-90-8

Ethyl 2-(4-(ethylthio)phenyl)acetate

Cat. No.: B8749242
CAS No.: 745052-90-8
M. Wt: 224.32 g/mol
InChI Key: GLFFKIVJNHWDNB-UHFFFAOYSA-N
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Description

Ethyl 2-(4-(ethylthio)phenyl)acetate is an organosulfur compound featuring an ethylthio (-S-C₂H₅) substituent at the para position of a phenyl ring attached to an ethyl acetate backbone. The ethylthio group contributes to its lipophilicity, influencing its reactivity and bioavailability.

Properties

CAS No.

745052-90-8

Molecular Formula

C12H16O2S

Molecular Weight

224.32 g/mol

IUPAC Name

ethyl 2-(4-ethylsulfanylphenyl)acetate

InChI

InChI=1S/C12H16O2S/c1-3-14-12(13)9-10-5-7-11(8-6-10)15-4-2/h5-8H,3-4,9H2,1-2H3

InChI Key

GLFFKIVJNHWDNB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CC=C(C=C1)SCC

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Differences

  • Ethylthio vs. Sulfonyl Groups : The ethylthio group (-SC₂H₅) in the target compound is less electron-withdrawing compared to the sulfonyl (-SO₂-) group in Ethyl 2-((4-methylphenyl)sulfonyl)acetate . This difference impacts reactivity; sulfonyl derivatives are more resistant to oxidation but less nucleophilic.
  • Heterocyclic vs.
  • Halogenated Derivatives: Fluorinated (e.g., Ethyl 2-(2,4-difluorophenyl)acetate) and chlorinated analogs (e.g., Ethyl 2-(4-chlorophenoxy)acetoacetate) exhibit increased metabolic stability and altered lipophilicity, making them suitable for pesticidal applications .

Physicochemical Properties

  • Melting Points: Ethyl 2-(4-aminophenoxy)acetate melts at 56–58°C , while sulfonyl derivatives (e.g., Ethyl 2-((4-methylphenyl)sulfonyl)acetate) typically exhibit higher melting points due to stronger intermolecular forces .
  • NMR Profiles : The ethylthio group in the target compound would show distinct δH ~2.5–3.0 ppm (quartet for -CH₂-S-) and δC ~35–40 ppm (C-S), differentiating it from sulfonyl analogs (δC ~55–60 ppm for C-SO₂) .

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